molecular formula C10H9FN2S B14018024 5-(2-Fluoro-3-methylphenyl)thiazol-2-amine

5-(2-Fluoro-3-methylphenyl)thiazol-2-amine

Cat. No.: B14018024
M. Wt: 208.26 g/mol
InChI Key: NLSPGBVKTOYUJZ-UHFFFAOYSA-N
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Description

5-(2-Fluoro-3-methylphenyl)thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 5-(2-Fluoro-3-methylphenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis method. This method includes the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require moderate heating to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-(2-Fluoro-3-methylphenyl)thiazol-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

5-(2-Fluoro-3-methylphenyl)thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-3-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

5-(2-Fluoro-3-methylphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer unique biological and chemical properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H9FN2S

Molecular Weight

208.26 g/mol

IUPAC Name

5-(2-fluoro-3-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9FN2S/c1-6-3-2-4-7(9(6)11)8-5-13-10(12)14-8/h2-5H,1H3,(H2,12,13)

InChI Key

NLSPGBVKTOYUJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CN=C(S2)N)F

Origin of Product

United States

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